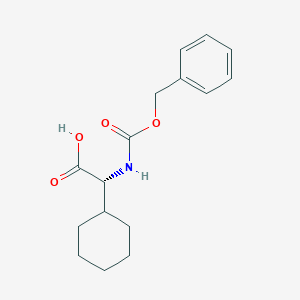

Z-D-Chg-OH

Description

The exact mass of the compound (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYTUPJAYLNFQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561116 | |

| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69901-85-5 | |

| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69901-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activity of Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine). This document is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Chemical Structure and Properties

This compound, systematically named N-benzyloxycarbonyl-D-α-cyclohexylglycine, is a non-proteinogenic amino acid derivative. The presence of the cyclohexyl group imparts significant hydrophobicity and conformational rigidity, while the benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality, particularly in peptide synthesis.

General Information

| Identifier | Value |

| Chemical Name | N-Z-D-α-Cyclohexylglycine |

| Synonyms | N-benzyloxycarbonyl-D-α-cyclohexylglycine, Z-D-Cyclohexylglycine |

| CAS Number | 69901-85-5 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

Physicochemical Properties

| Property | Value |

| Physical Form | White to off-white powder |

| Melting Point | Data not available for this compound. The parent compound, D-Cyclohexylglycine, has a melting point of 256 °C[1]. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Insoluble in water[2]. |

| Stability | Store at -20°C for long-term stability (up to 3 years in powder form). At 4°C, it is stable for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[2]. |

Spectroscopic Data

Experimental Protocols

The primary application of this compound is as a building block in peptide synthesis. The Z-group provides protection for the amine, preventing unwanted side reactions during peptide coupling.

Synthesis of this compound

A general and widely used method for the introduction of the benzyloxycarbonyl (Z) group to an amino acid is the Schotten-Baumann reaction. While a specific protocol for this compound was not found, a general procedure can be adapted from the synthesis of other Z-protected amino acids.

Materials:

-

D-Cyclohexylglycine (D-Chg-OH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve D-Cyclohexylglycine in an aqueous solution of sodium carbonate or sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise to the cooled solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the concurrent addition of a sodium carbonate or sodium hydroxide solution.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid in an ice bath.

-

The this compound product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization. A common solvent system for recrystallizing Z-protected amino acids is ethyl acetate/hexane.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

-

Slowly add hexane to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.

Analytical Methods

The purity of this compound can be assessed by various analytical techniques:

-

Thin-Layer Chromatography (TLC): A suitable solvent system (e.g., a mixture of chloroform, methanol, and acetic acid) can be used to monitor the progress of the reaction and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a standard method for determining the purity of amino acid derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, derivatives of cyclohexylglycine have shown significant potential as inhibitors of dipeptidyl peptidase-IV (DP-IV)[1][6][7]. DP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DP-IV prolongs the action of GLP-1, leading to increased insulin secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes[8].

Dipeptidyl Peptidase-IV (DP-IV) Signaling Pathway

DP-IV is a transmembrane glycoprotein with exopeptidase activity, cleaving N-terminal dipeptides from polypeptides, particularly those with proline or alanine at the penultimate position[2][6][8]. Its substrates include growth factors, chemokines, and neuropeptides.

The inhibition of DP-IV has been shown to potentiate the activin/nodal signaling pathway by augmenting Smad2 phosphorylation[2][3]. The activin/nodal pathway is crucial for embryonic development and cell differentiation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

// Nodes Start [label="Start: D-Cyclohexylglycine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Schotten-Baumann Reaction\n(Z-protection)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Workup:\n- Wash with ether\n- Acidification", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration1 [label="Filtration & Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; Crude_Product [label="Crude this compound", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallization [label="Purification:\nRecrystallization\n(Ethyl Acetate/Hexane)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration2 [label="Filtration & Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; Pure_Product [label="Pure this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\nTLC, HPLC, NMR, MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Extraction; Extraction -> Filtration1; Filtration1 -> Crude_Product; Crude_Product -> Recrystallization; Recrystallization -> Filtration2; Filtration2 -> Pure_Product; Pure_Product -> Analysis; } dot Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. D-alpha-Cyclohexylglycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway [bmbreports.org]

- 3. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. oatext.com [oatext.com]

The Role of Z-D-Chg-OH in Peptide Synthesis and as a Potential Modulator of the DPP-IV Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Z-D-Chg-OH (N-Cbz-D-cyclohexylglycine), its application in peptide synthesis, and explores the potential biological relevance of its core structure in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition. This document is intended to serve as a valuable resource for professionals engaged in peptide chemistry, drug discovery, and development.

Core Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative. The presence of the bulky cyclohexyl group on the α-carbon and the benzyloxycarbonyl (Z) protecting group on the α-amino group makes it a valuable building block in the synthesis of peptides with modified properties. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |

| Molecular Weight | 291.34 g/mol | [1][2] |

| CAS Number | 69901-85-5 | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98.0% (TLC) | [1] |

| Synonyms | N-Z-D-α-Cyclohexylglycine, N-Cbz-D-cyclohexylglycine | [1][2] |

Application in Peptide Synthesis: A Methodological Overview

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a D-cyclohexylglycine residue into a peptide sequence. The incorporation of this non-natural amino acid can confer unique structural constraints and increase the metabolic stability of the resulting peptide. The general workflow for incorporating this compound into a peptide chain via SPPS is outlined below. This protocol is a generalized representation and may require optimization based on the specific peptide sequence and scale of the synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

-

Select a suitable solid support (e.g., Wang resin, Rink amide resin) based on the desired C-terminal functionality of the peptide.

-

Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for a designated period to ensure optimal reaction conditions.

2. Amino Acid Coupling:

-

Activation: Activate the carboxylic acid of the incoming amino acid (in this case, this compound or another protected amino acid) using a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.

-

Coupling: Introduce the activated amino acid to the swollen resin, which has a free amino group from the previously coupled amino acid (or the linker in the first step). The reaction is typically carried out in DMF with agitation to ensure completion.

3. Capping (Optional):

-

To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be "capped" by acetylation using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA).

4. Deprotection:

-

Remove the N-terminal protecting group of the newly added amino acid to allow for the next coupling reaction. For the benzyloxycarbonyl (Z) group, this is typically achieved through catalytic hydrogenation. For the more commonly used Fmoc protecting group, a solution of piperidine in DMF is used.

5. Iteration:

-

Repeat the coupling and deprotection steps until the desired peptide sequence is assembled on the solid support.

6. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups. This is typically achieved by treating the resin with a "cleavage cocktail," a strong acid such as trifluoroacetic acid (TFA) in the presence of scavengers to protect sensitive residues.

7. Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final peptide product using analytical techniques such as mass spectrometry and analytical HPLC.

Potential Biological Relevance: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

While the direct biological activity of this compound is not extensively documented, analogues of its core structure, cyclohexylglycine, have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Inhibition of DPP-IV prevents the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to a cascade of downstream effects that are beneficial for glycemic control, particularly in the context of type 2 diabetes. The key events in the DPP-IV signaling pathway and the impact of its inhibition are depicted in the diagram below.

The inhibition of DPP-IV by cyclohexylglycine analogues suggests that peptides synthesized using this compound could be designed as potential therapeutics for metabolic disorders. The unique conformational properties imparted by the D-cyclohexylglycine residue may enhance the binding affinity and selectivity of these synthetic peptides for DPP-IV or other biological targets.

Conclusion

This compound is a valuable reagent for peptide chemists, enabling the synthesis of peptides with modified structural and functional properties. The core cyclohexylglycine structure shows promise as a scaffold for the design of DPP-IV inhibitors, highlighting a potential avenue for the development of novel therapeutics for type 2 diabetes and other metabolic diseases. Further research into the synthesis and biological evaluation of peptides containing D-cyclohexylglycine is warranted to fully explore their therapeutic potential.

References

CAS 69901-85-5 basic research applications

An important clarification is necessary regarding the provided CAS number. The designation CAS 69901-85-5 corresponds to the chemical compound Z-D-2-cyclohexylglycine , a protected amino acid derivative with the molecular formula C16H21NO4.

This identification fundamentally differs from the requested topic, which concerns "6-Amidino-2-(4-amidinophenyl)indole dihydrochloride," a compound structurally related to fluorescent DNA-binding dyes like DAPI and Hoechst stains.

Due to this significant discrepancy, it is not possible to provide an in-depth technical guide on the basic research applications, signaling pathways, and experimental protocols for a fluorescent DNA stain based on the provided CAS number. The applications and mechanisms of action of Z-D-2-cyclohexylglycine are unrelated to those of DNA-binding fluorescent probes.

We recommend verifying the CAS number for "6-Amidino-2-(4-amidinophenyl)indole dihydrochloride" to proceed with a relevant and accurate technical guide.

The Carbobenzoxy Group: A Cornerstone of Modern Peptide Synthesis

A Technical Guide to the Discovery, History, and Application of Cbz-Protected Amino Acids

For researchers, scientists, and professionals in drug development, a deep understanding of peptide chemistry is fundamental. Central to this field is the concept of protecting groups, which enable the controlled, stepwise synthesis of complex peptide chains. Among the most significant of these is the carbobenzoxy (Cbz or Z) group, the first reversible Nα-protecting group, which revolutionized peptide synthesis and laid the groundwork for the development of numerous therapeutic peptides and other bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and core experimental protocols associated with Cbz-protected amino acids.

A Landmark Discovery: The Bergmann-Zervas Synthesis

Prior to the 1930s, the synthesis of peptides was a formidable challenge, primarily due to the difficulty in controlling the reactive amino and carboxyl groups of amino acids. This often led to the formation of undesirable side products and uncontrolled polymerization. The breakthrough came in 1932 when Max Bergmann and his associate Leonidas Zervas introduced the carbobenzoxy protecting group.[1] Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described a method to selectively protect the amino group of an amino acid, allowing for the controlled formation of a peptide bond, followed by the selective removal of the protecting group to allow for chain extension.[1] This pioneering work, now known as the Bergmann-Zervas carbobenzoxy method, was the first successful and practical approach to stepwise peptide synthesis and remained the dominant methodology for two decades.

The Cbz group, a benzyloxycarbonyl moiety, is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[2] The resulting N-Cbz-protected amino acid is stable to the conditions required for peptide bond formation. Crucially, the Cbz group can be readily removed by catalytic hydrogenolysis (hydrogenation with a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide, without affecting the newly formed peptide bond.[2] This elegant and robust methodology opened the door to the synthesis of increasingly complex peptides with defined sequences.

Experimental Protocols

The following are detailed methodologies for the protection of amino acids with the Cbz group and its subsequent removal.

N-Protection of Amino Acids with Benzyl Chloroformate (Cbz-Cl)

This protocol is a general method for the synthesis of N-Cbz-protected amino acids.

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino acid in a 2:1 aqueous solution of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[2]

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution. The reaction is exothermic, so maintain the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl. The N-Cbz-amino acid will precipitate out of the solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Cbz-protected amino acid. The product can be further purified by recrystallization.

Deprotection of N-Cbz-Protected Amino Acids by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group using catalytic hydrogenation.

Materials:

-

N-Cbz-protected amino acid

-

Palladium on charcoal (Pd/C), 10%

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve the N-Cbz-protected amino acid in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Quantitative Data

The following tables summarize key quantitative data for a selection of N-Cbz-protected amino acids.

| Amino Acid | Cbz-Protected Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Glycine | Cbz-Gly-OH | 209.20 | 119-121 | >95 |

| L-Alanine | Cbz-L-Ala-OH | 223.23 | 83-85 | 85-95 |

| L-Valine | Cbz-L-Val-OH | 251.28 | 62-64 | 88-96 |

| L-Leucine | Cbz-L-Leu-OH | 265.31 | 64-66 | 90-98 |

| L-Isoleucine | Cbz-L-Ile-OH | 265.31 | 44-46 | 87-94 |

| L-Proline | Cbz-L-Pro-OH | 249.27 | 76-78 | 92-99 |

| L-Phenylalanine | Cbz-L-Phe-OH | 299.33 | 88-90 | 90-97 |

| L-Tyrosine | Cbz-L-Tyr-OH | 315.33 | 115-117 | 85-93 |

| L-Tryptophan | Cbz-L-Trp-OH | 338.36 | 126-128 | 88-95 |

| L-Serine | Cbz-L-Ser-OH | 239.23 | 118-120 | 82-90 |

| L-Threonine | Cbz-L-Thr-OH | 253.25 | 103-105 | 84-91 |

| L-Aspartic Acid | Cbz-L-Asp-OH | 267.24 | 108-110 | 80-88 |

| L-Glutamic Acid | Cbz-L-Glu-OH | 281.27 | 117-119 | 83-92 |

Table 1: Physical Properties and Synthesis Yields of Selected N-Cbz-Protected Amino Acids.

| Cbz-Protected Amino Acid | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| Cbz-Gly-OH | 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂-Ph), 4.01 (d, 2H, α-CH₂), NH and COOH protons are variable. | 173.5 (COOH), 156.8 (C=O, carbamate), 136.2 (Ar-C), 128.6, 128.3, 128.1 (Ar-CH), 67.4 (CH₂-Ph), 43.8 (α-CH₂) |

| Cbz-L-Ala-OH | 7.35 (m, 5H, Ar-H), 5.25 (d, 1H, NH), 5.12 (s, 2H, CH₂-Ph), 4.40 (q, 1H, α-CH), 1.45 (d, 3H, β-CH₃) | 176.5 (COOH), 156.0 (C=O, carbamate), 136.3 (Ar-C), 128.5, 128.2, 128.0 (Ar-CH), 67.1 (CH₂-Ph), 50.5 (α-CH), 18.6 (β-CH₃) |

| Cbz-L-Phe-OH | 7.30-7.10 (m, 10H, Ar-H), 5.10 (d, 1H, NH), 5.05 (s, 2H, CH₂-Ph), 4.70 (m, 1H, α-CH), 3.15 (m, 2H, β-CH₂) | 175.8 (COOH), 156.1 (C=O, carbamate), 136.5, 135.8 (Ar-C), 129.3, 128.7, 128.5, 128.2, 128.0, 127.1 (Ar-CH), 67.2 (CH₂-Ph), 56.0 (α-CH), 38.3 (β-CH₂) |

Table 2: Representative ¹H and ¹³C NMR Data for Selected N-Cbz-Protected Amino Acids. Note: Chemical shifts can vary depending on the solvent and concentration.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the use of Cbz-protected amino acids.

Caption: Workflow for N-protection and deprotection of amino acids using the Cbz group.

Caption: General cycle for solid-phase peptide synthesis using a Cbz protection strategy.

Conclusion

The introduction of the carbobenzoxy group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a systematic science, enabling the rational construction of complex biomolecules. While other protecting groups, such as Fmoc and Boc, have since been developed and are now more commonly used in solid-phase peptide synthesis, the foundational principles established by the Cbz group remain central to the field. For scientists and researchers in drug development and related disciplines, a thorough understanding of the history, chemistry, and application of Cbz-protected amino acids provides a crucial perspective on the evolution and current practice of peptide synthesis.

References

An In-Depth Technical Guide to the Solubility of Z-D-Chg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-benzyloxycarbonyl-D-cyclohexylglycine (Z-D-Chg-OH), a critical parameter for its application in peptide synthesis and other areas of chemical research. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this guide presents qualitative solubility information for the structurally analogous compound, N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), to provide valuable insights. Furthermore, detailed experimental protocols for solubility determination and for the utilization of this compound in a standard peptide coupling reaction are provided.

Core Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of the Analogous Compound N-benzyloxycarbonyl-D-phenylglycine.

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] |

| Chloroform | Slightly Soluble[2] |

| Ethanol | Sparingly Soluble[2] |

| Water | Less Soluble / Insoluble[1] |

Disclaimer: The data presented in this table is for the analogous compound N-benzyloxycarbonyl-D-phenylglycine and should be used as a qualitative guideline for this compound. Experimental verification of this compound solubility is highly recommended.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for Testing of Chemicals, a standardized method for determining the solubility of substances in water.[2][3][4][5] It can be readily adapted for use with organic solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (powder form)

-

Solvent of interest (e.g., water, ethanol, dichloromethane)

-

Glass flasks or vials with stoppers

-

Thermostatically controlled shaker or agitator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of this compound to a known volume of the solvent. Observe the dissolution. This helps in determining the appropriate amount of substance to use in the main experiment to ensure an excess of solid remains.

-

Sample Preparation: Add an excess amount of this compound (determined from the preliminary test, typically 5-fold the estimated amount needed for saturation) to each of at least three separate flasks containing a known volume of the solvent.[6]

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient duration to reach equilibrium. This may take from 24 to 48 hours.[7][8]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature to allow the undissolved solid to sediment. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration.[5] It is critical that this step is also performed at the test temperature to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with the appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor. The results from the replicate flasks should be in good agreement.

Solution-Phase Peptide Coupling using this compound

This protocol describes a standard procedure for the coupling of this compound to an amino acid ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.[3][4][6][9] HOBt is included to suppress racemization.[6][9]

Objective: To synthesize a dipeptide by forming a peptide bond between this compound and a C-terminally protected amino acid.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

A tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

-

Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Amino Acid Ester Preparation: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Neutralize the hydrochloride salt by the dropwise addition of a tertiary base (1.0 equivalent) at 0 °C.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution in an ice bath.

-

Coupling Reaction: To the cooled solution of this compound and HOBt, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

-

Stir the activation mixture at 0 °C for 30 minutes.

-

Add the neutralized amino acid ester solution from step 1 to the activation mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude Z-protected dipeptide.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Caption: Workflow for Solution-Phase Peptide Coupling.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 3. Water Solubility | Scymaris [scymaris.com]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

introduction to Z-D-Chg-OH as a glycine derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Chg-OH, chemically known as N-Z-D-α-Cyclohexylglycine, is a non-proteinogenic amino acid derivative of glycine. Its structure is characterized by a glycine backbone with a cyclohexyl group attached to the α-carbon, and a benzyloxycarbonyl (Z) group protecting the amine terminus. This unique combination of a bulky, lipophilic cyclohexyl side chain and a common protecting group makes this compound a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery.[1][2] The incorporation of non-natural amino acids like D-Cyclohexylglycine can impart specific conformational constraints and increase resistance to enzymatic degradation in peptides, potentially enhancing their therapeutic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-Z-D-α-Cyclohexylglycine | |

| Synonyms | This compound, N-Benzyloxycarbonyl-D-cyclohexylglycine | |

| CAS Number | 69901-85-5 | |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol | |

| Appearance | Solid powder | [2] |

| Purity | ≥98.0% (by TLC) | |

| Storage | Recommended at -20°C | [2] |

Role as a Glycine Derivative in Drug Discovery

This compound serves as a derivative of glycine, the simplest proteinogenic amino acid. Glycine itself acts as a primary inhibitory neurotransmitter in the central nervous system, primarily in the spinal cord and brainstem, by activating glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[3][4] The modulation of GlyRs is a target for various therapeutic areas, including pain management, neurological disorders, and anesthesiology.[3][4][5]

While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its use as a synthetic intermediate. The introduction of the D-cyclohexylglycine moiety into peptides or small molecules can influence their interaction with biological targets. The bulky cyclohexyl group can introduce steric hindrance, which may confer selectivity for specific receptor subtypes or enzyme isoforms. Furthermore, the D-configuration of the amino acid can enhance the metabolic stability of peptides by making them less susceptible to cleavage by proteases.

Potential Signaling Pathway Involvement: The Glycinergic System

Given its nature as a glycine derivative, molecules synthesized using this compound could potentially interact with the glycinergic signaling system. The glycine receptor is a key component of this pathway, mediating inhibitory neurotransmission.

Caption: A simplified diagram of a glycinergic synapse, illustrating the role of glycine in inhibitory neurotransmission.

Experimental Protocols

This compound is primarily utilized in peptide synthesis. The following is a representative protocol for the coupling of this compound to an amino acid ester in a solution-phase synthesis, based on standard peptide coupling methodologies.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Activation of this compound: In a separate flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.

-

Coupling Reaction: Cool the activated this compound solution to 0°C in an ice bath. Add DIC (1.2 equivalents) to the solution and stir for 5 minutes. To this mixture, add the neutralized amino acid ester solution from step 1.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: A general workflow for the solution-phase peptide coupling of this compound.

Conclusion

This compound is a valuable synthetic tool for chemists and drug discovery professionals. Its utility as a glycine derivative with a bulky, non-natural side chain allows for the creation of novel peptides and peptidomimetics with potentially enhanced stability and biological activity. While direct pharmacological data on this compound is limited, its application in the synthesis of compounds targeting systems like the glycine receptor holds promise for the development of new therapeutics. The provided experimental framework offers a starting point for the incorporation of this unique building block into innovative molecular designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Ethanol effects on glycinergic transmission: from molecular pharmacology to behavior responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Anesthetic and ethanol effects on spontaneously opening glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Z-D-Chg-OH in Unnatural Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. Among the diverse repertoire of synthetic building blocks, Z-D-Chg-OH (N-α-Benzyloxycarbonyl-D-cyclohexylglycine) emerges as a pivotal component. Its unique structural features—a bulky, hydrophobic cyclohexyl side chain, a D-chiral center, and the robust benzyloxycarbonyl (Z or Cbz) protecting group—offer chemists precise control over peptide architecture and function. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of unnatural amino acids and peptides, detailing its applications, experimental considerations, and synthetic workflows.

The D-configuration of the alpha-carbon and the sterically demanding cyclohexyl group contribute significantly to the metabolic stability of peptides by rendering them resistant to enzymatic degradation by proteases.[1] Furthermore, the hydrophobicity of the cyclohexyl moiety can facilitate crucial interactions within the hydrophobic pockets of biological targets, potentially enhancing binding affinity and selectivity.[2] The Z-group, a classic and versatile protecting group for amines, is stable under a wide range of reaction conditions, allowing for orthogonal protection strategies in complex syntheses.[1]

Core Applications of this compound

This compound is primarily utilized as a chiral building block in the synthesis of peptides and peptidomimetics, particularly in the development of pharmaceuticals.[3] Its incorporation can significantly influence the pharmacological properties of a molecule.

Key application areas include:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example, although involving the L-enantiomer, is the synthesis of the antiviral drug Telaprevir, which highlights the importance of the cyclohexylglycine scaffold in modern medicine.[4]

-

Neurological Drug Discovery: The unique properties of D-cyclohexylglycine make it a valuable component in the development of drugs targeting the central nervous system.[3]

-

Enhanced Peptide Stability and Bioactivity: The introduction of this compound into a peptide sequence can induce specific secondary structures, such as β-turns, which are critical for biological activity and can pre-organize a linear peptide for more efficient cyclization.[1] The resulting peptides often exhibit increased stability against enzymatic degradation.[1]

-

Peptide-Based Therapeutics: It is a key component in the design of novel peptide-based drugs where mimicking natural amino acids can lead to improved efficacy.[5]

Quantitative Data in Peptide Synthesis

The following table summarizes representative yields for peptide synthesis steps, including those with sterically hindered residues, to provide a comparative baseline.

| Coupling Step / Reaction | Coupling Reagents | Solvent | Typical Yield (%) | Reference / Notes |

| Z-D-Leu-Ala-OMe Synthesis (Solution Phase) | DCC, HOBt | DCM | Good to Excellent (Purification losses can lower overall yield) | Based on protocol for Z-D-Leu-OH, a similar bulky amino acid.[6] |

| Fmoc-D-Leu-OH Coupling (Solid Phase) | HBTU, DIPEA | DMF | >99% (per step) | High efficiency is characteristic of Fmoc-SPPS.[6] |

| Solution-Phase Cyclization of a Linear Hexapeptide | HBTU | DMF | 7.2 - 10.7% (overall) | Demonstrates yields for complex macrocyclization.[7] |

| Pyrazinecarboxylic acid coupling to L-cyclohexylglycine methyl ester | Not Specified | CH2Cl2 | 87% | From the synthesis of a Telaprevir intermediate.[1] |

Note: Coupling reactions involving sterically hindered amino acids like this compound may require longer reaction times, higher reagent concentrations, or "double coupling" (repeating the coupling step) to drive the reaction to completion.[2]

Experimental Protocols

The incorporation of this compound into a peptide sequence can be achieved through both solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis. The choice of method depends on the desired length of the peptide, scale, and purification strategy.

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for coupling this compound to a growing peptide chain on a resin support using Fmoc-based chemistry, where this compound would be the N-terminal residue.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing Solvents: DCM (Dichloromethane), Methanol

-

Solid-phase reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature. Due to the steric hindrance of the cyclohexyl group, a longer coupling time of 2-4 hours is recommended.

-

Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (beads remain colorless) indicates the absence of free primary amines and a complete coupling.

-

Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated this compound solution.

-

Washing: Once the coupling is complete, drain the reaction mixture and thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Drying: Dry the final Z-protected peptide-resin under vacuum.

Protocol 2: Deprotection of the Z-Group (Cleavage)

The benzyloxycarbonyl (Z) group is typically removed under reductive conditions.

Materials:

-

Z-protected peptide

-

Catalyst: Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen Source: Hydrogen gas (H₂) balloon or atmospheric pressure hydrogenation apparatus

-

Solvent: Methanol, Acetic Acid, or a mixture thereof

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).

-

Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

-

Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or from a cylinder). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for peptide synthesis where this compound is utilized.

Caption: General workflow for incorporating this compound in SPPS.

Caption: General workflow for a solution-phase dipeptide synthesis.

Conclusion

This compound is a powerful and versatile building block in the synthesis of unnatural amino acids and peptides. Its inherent structural properties—bulk, hydrophobicity, and defined stereochemistry—provide a reliable means to engineer peptides with improved pharmacokinetic profiles and enhanced biological activities. While its steric hindrance necessitates careful optimization of coupling conditions, the strategic application of this compound in both solid-phase and solution-phase synthesis continues to be a valuable asset for researchers in medicinal chemistry and drug development, enabling the creation of novel and potent therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US7244703B2 - Pharmaceutical compositions and methods for peptide treatment - Google Patents [patents.google.com]

- 6. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Z-D-Chg-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of complex peptide sequences. The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] A key element of successful SPPS is the use of protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions.[2]

This document provides detailed application notes and a generalized protocol for the use of Z-D-Chg-OH (N-benzyloxycarbonyl-D-cyclohexylglycine) in solid-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, removable by catalytic hydrogenation, which offers an orthogonal protection strategy in conjunction with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) chemistries.[3][4] D-cyclohexylglycine (D-Chg) is a non-proteinogenic amino acid of interest in medicinal chemistry due to its unique conformational properties and potential to enhance the metabolic stability and bioactivity of peptides.[5][6]

The incorporation of this compound presents a valuable tool for synthesizing peptides with unique structural features, which can be particularly useful in drug design and development for creating novel therapeutics with improved efficacy and pharmacokinetic profiles.[5][7]

Data Presentation

The following table summarizes the expected quantitative data for the coupling of this compound in a typical SPPS workflow. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >95% | Monitored by Kaiser test or Fmoc quantification. |

| Purity of Crude Peptide | Sequence-dependent | Typically 60-90% as determined by RP-HPLC. |

| Overall Yield | Sequence-dependent | Influenced by the number of coupling cycles and peptide length. |

| Deprotection Efficiency (Z-group) | >99% | Requires catalytic hydrogenation. |

Experimental Protocols

Protocol 1: Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the initial coupling of this compound to a resin pre-loaded with an amino acid or directly to an amino-functionalized resin (e.g., Rink Amide resin after Fmoc deprotection).

Materials:

-

This compound

-

Amino-functionalized solid support (e.g., Wang resin, Rink Amide resin)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solutions: Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test.

-

Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of the Z-Group

The removal of the Z-group is typically achieved by catalytic transfer hydrogenation. This method is milder than direct hydrogenolysis and is more compatible with solid-phase synthesis.

Materials:

-

Z-protected peptide-resin

-

Palladium catalyst (e.g., 10% Pd/C)

-

Hydrogen donor (e.g., ammonium formate, cyclohexene)

-

Solvent: DMF or a mixture of DMF/DCM

Procedure:

-

Resin Swelling: Swell the Z-protected peptide-resin in the chosen solvent system for 30-60 minutes.

-

Catalyst Addition: Add the palladium catalyst (typically 0.1-0.2 equivalents per equivalent of Z-group) to the resin suspension.

-

Hydrogen Donor Addition: Add the hydrogen donor (e.g., ammonium formate, 10-20 equivalents) to the reaction mixture.

-

Deprotection Reaction: Agitate the suspension at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample. The reaction is typically complete within 2-24 hours.

-

Washing: Once the deprotection is complete, filter the resin to remove the catalyst. Wash the resin thoroughly with DMF and DCM to remove any residual reagents.

Protocol 3: Peptide Cleavage from the Resin and Final Deprotection

This protocol is for the final cleavage of the peptide from the solid support and removal of any remaining side-chain protecting groups. The specific cleavage cocktail depends on the type of resin and the protecting groups used for other amino acids in the sequence.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., for a standard Fmoc/tBu strategy, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water is used, typically in a ratio of 95:2.5:2.5).[8]

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[8]

-

Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.[8]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]

-

Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Mandatory Visualization

Caption: Workflow for SPPS using this compound.

References

- 1. peptide.com [peptide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Z-D-Chg-OH in Solution-Phase Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-benzyloxycarbonyl-D-cyclohexylglycine (Z-D-Chg-OH) in solution-phase peptide synthesis (SPPS). Due to the significant steric hindrance presented by the cyclohexyl side chain, special considerations are required to achieve high coupling efficiency and minimize racemization. This document outlines recommended coupling reagents, detailed experimental protocols, and expected outcomes.

Introduction

This compound is a non-proteinogenic amino acid derivative used to introduce conformational constraints and increase the metabolic stability of peptides. The bulky cyclohexyl group can be crucial for modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics. However, its steric bulk makes peptide bond formation challenging. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often result in low yields and slow reaction rates.[1] Therefore, the use of more potent, modern coupling reagents is strongly recommended.

The Z (benzyloxycarbonyl) group is a widely used protecting group for the α-amino function, stable under various coupling conditions and readily removable by catalytic hydrogenation. This compound is often supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity and handling. This salt must be converted to the free acid before the coupling reaction can proceed.

Data Presentation: Comparative Coupling Efficiency

Quantitative data for the coupling of this compound is not extensively published. The following table provides representative data for the coupling of a sterically similar amino acid, Z-D-Leu-OH, to illustrate the expected differences in efficiency between various coupling reagents. The coupling of this compound is anticipated to be even more challenging, potentially requiring longer reaction times or yielding slightly lower results under identical conditions.

| Coupling Reagent | Additive | Base | Typical Reaction Time | Expected Yield | Notes |

| DCC | HOBt | NMM | 12-24 hours | Moderate (~70-85%) | Prone to slow reactions and byproduct formation with hindered amino acids.[1] |

| HBTU | - | DIPEA | 2-4 hours | High (>90%) | A reliable and effective reagent for most couplings.[2] |

| HATU | - | DIPEA | 20-60 minutes | Very High (>95%) | Highly recommended for sterically hindered couplings due to fast kinetics and low racemization risk. [2][3] |

| PyBOP | - | DIPEA | 2-4 hours | High (>90%) | Phosphonium salt-based reagent, effective for hindered systems.[2] |

Data presented is illustrative, based on couplings of sterically hindered Z-protected amino acids like Z-D-Leu-OH. Actual yields for this compound may vary based on the specific amino acid ester and reaction conditions.

Experimental Protocols

Protocol 1: Liberation of Free Acid from this compound·DCHA Salt

This initial step is mandatory before any coupling reaction.

Materials:

-

This compound·DCHA

-

Ethyl acetate (EtOAc)

-

10% aqueous potassium bisulfate (KHSO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound·DCHA in ethyl acetate (approx. 10 mL per gram).

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of 10% aqueous KHSO₄ solution and shake vigorously for 1-2 minutes.

-

Allow the layers to separate. Check the aqueous layer with pH paper to ensure it is acidic (pH 2-3).

-

Separate the organic layer.

-

Wash the organic layer twice more with the 10% KHSO₄ solution.

-

Wash the organic layer with deionized water, followed by brine, to remove residual acid and salts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain this compound as a white solid or viscous oil. The product should be dried under high vacuum to remove all residual solvent.

Workflow for Free Acid Liberation

Caption: Workflow for converting the DCHA salt to the free acid.

Protocol 2: Peptide Coupling using HATU (Recommended)

This protocol is highly recommended for the sterically hindered this compound.

Materials:

-

This compound (free acid from Protocol 1) (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine

Procedure:

-

Amino Component Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature.

-

Activation: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (1.0 eq) to the this compound/HATU solution and stir for 1-2 minutes at room temperature for pre-activation.

-

Coupling: Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude protected peptide can be purified by flash column chromatography on silica gel or by recrystallization.

Workflow for HATU-Mediated Peptide Coupling

Caption: Solution-phase coupling workflow using HATU.

Protocol 3: Deprotection of the Z-Group

This protocol removes the N-terminal Z-group to yield the free amine, ready for further coupling or as the final product.

Materials:

-

Z-protected peptide (e.g., Z-D-Chg-Ala-OMe)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the purified Z-protected peptide in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

-

Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled carefully, preferably wetted with solvent.

-

Wash the filter pad with methanol.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Logical Relationship of Overall Synthesis

Caption: Overall synthetic pathway from DCHA salt to deprotected peptide.

Troubleshooting and Key Considerations

-

Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling can occur. If TLC or LC-MS indicates remaining starting material after the recommended reaction time, consider extending the reaction time or adding a small additional portion of the activated acid (e.g., 0.2 eq).

-

Racemization: While HATU is known to suppress racemization, the risk increases with prolonged reaction times, elevated temperatures, or the use of stronger, non-hindered bases. It is crucial to use a hindered base like DIPEA and maintain room temperature.

-

Catalyst Poisoning: During Z-group deprotection, ensure the peptide is free of any sulfur-containing impurities, which can poison the Pd/C catalyst.

-

Solubility: Protected peptides, especially those containing bulky, nonpolar residues like cyclohexylglycine, may have limited solubility. Choose appropriate solvent systems for reaction and purification. DMF, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common choices.

References

Application Note: Efficient Deprotection of Z-D-Chg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Chg-OH, or N-Carbobenzyloxy-D-cyclohexylglycine, is a valuable protected amino acid derivative frequently utilized in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various reaction conditions. However, its efficient and clean removal is a critical step in the synthetic workflow. This application note provides detailed protocols for two common and effective methods for the deprotection of this compound: catalytic hydrogenation and acid-mediated cleavage. The choice of method will depend on the substrate's sensitivity to other functional groups and the available laboratory infrastructure.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of this compound via catalytic hydrogenation and acid-mediated deprotection. These values are representative and may vary depending on the specific reaction scale and conditions.

| Parameter | Catalytic Hydrogenation | Acid-Mediated Deprotection |

| Reagents | H₂, 10% Pd/C, Methanol | 4M HCl in Dioxane, Dioxane |

| Reaction Time | 2-4 hours | 1-2 hours |

| Temperature | Room Temperature | Room Temperature |

| Typical Yield | >95% | >90% |

| Purity (by HPLC) | >98% | >97% |

| Byproducts | Toluene | Benzyl chloride (trace) |

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenation

This method is a standard and highly efficient procedure for Cbz group removal, particularly for substrates that do not contain other reducible functional groups.[1]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (ACS grade or higher)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Securely seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced with hydrogen). Pressurize the vessel with hydrogen gas (typically to 1-3 atm or using a hydrogen-filled balloon).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected D-cyclohexylglycine (D-Chg-OH). The product can be further purified by recrystallization if necessary.

Protocol 2: Deprotection via Acid-Mediated Cleavage

This method is a robust alternative to catalytic hydrogenation, especially when other functional groups sensitive to reduction are present in the molecule.[2] Acid-mediated deprotection is generally fast and operationally simple.[2]

Materials:

-

This compound

-

4M HCl in Dioxane

-

Dioxane (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dioxane (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirred solution, add 4M HCl in dioxane (5-10 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 1-2 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Precipitation and Isolation: Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of D-cyclohexylglycine.

-

Filtration and Washing: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Mandatory Visualization

Caption: Experimental workflow for the deprotection of this compound.

References

The Role of Z-D-Chg-OH in Drug Discovery: A Synthetic Building Block for Bioactive Peptides

Z-D-Chg-OH, chemically known as N-Z-D-α-Cyclohexylglycine, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the field of peptide synthesis. Its application in drug discovery is primarily centered on its incorporation into peptide chains to create novel bioactive peptides and peptidomimetics with potential therapeutic applications. While specific, detailed public data on drug candidates incorporating this exact moiety is scarce, its utility lies in modifying peptide structure to enhance pharmacological properties.

General Applications in Medicinal Chemistry:

In the realm of drug discovery, the modification of peptides with unnatural amino acids like this compound is a key strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. The introduction of the bulky and hydrophobic cyclohexyl group from this compound can influence the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation.

While detailed experimental data and specific signaling pathway information for peptides containing this compound are not widely published, its general use can be situated within standard peptide synthesis and screening workflows.

Hypothetical Experimental Workflow:

The following represents a generalized workflow for the utilization of this compound in a drug discovery context, from peptide synthesis to initial biological screening.

Caption: Generalized workflow for the synthesis and screening of peptides containing this compound.

General Protocol for Peptide Synthesis using this compound:

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a hypothetical peptide containing this compound. Specific parameters would need to be optimized for the particular peptide sequence.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (or this compound) in DMF.

-

Add HBTU, HOBt, and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Data Presentation:

As no specific quantitative data for this compound-containing compounds is publicly available, the following table illustrates how such data would be presented if available from a hypothetical screening cascade.

| Compound ID | Sequence Modification | Target Binding (Ki, nM) | Functional Activity (IC50, µM) |

| Peptide-001 | Native Sequence | 150 | 10.5 |

| Peptide-002 | Xaa -> D-Chg | 75 | 5.2 |

| Peptide-003 | Yaa -> D-Chg | 210 | 15.8 |

Signaling Pathways:

The incorporation of this compound into a peptide does not in itself define a signaling pathway. The pathway affected would be determined by the biological target of the peptide. For instance, if the peptide is designed as an antagonist for a G-protein coupled receptor (GPCR), the relevant pathway would be the one modulated by that receptor.

Caption: Hypothetical inhibition of a GPCR signaling pathway by a peptide containing this compound.

Application Notes & Protocols: Incorporation of Z-D-Chg-OH into Peptide Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction